2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The presence of both pyridine and pyrimidine rings in its structure contributes to its diverse pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with azetidine intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedatives and anti-ulcer drugs.
2-(Pyridin-2-yl)pyrimidine: Exhibits antifibrotic and anticancer properties.
Uniqueness
2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its dual pyridine and pyrimidine rings, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17-8-16(19-15-5-1-2-7-21(15)17)20-10-13(11-20)12-23-14-4-3-6-18-9-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSTJWJRDPHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=O)N3C=CC=CC3=N2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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